(3-Methoxypyridazin-4-yl)methanamine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

(3-Methoxypyridazin-4-yl)methanamine (CAS: 1149586-23-1) is a specialized heterocyclic amine belonging to the pyridazine class, characterized by a 1,2-diazine core substituted with an electron-donating 3-methoxy group and a 4-aminomethyl functional handle. This structural arrangement imparts a unique electronic profile that is exploited in fragment-based drug discovery (FBDD) for the design of kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B11813766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxypyridazin-4-yl)methanamine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=N1)CN
InChIInChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3
InChIKeyMHVFADAQUFNETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxypyridazin-4-yl)methanamine: A Strategic Heterocyclic Scaffold for Precision-Driven Drug Discovery Programs


(3-Methoxypyridazin-4-yl)methanamine (CAS: 1149586-23-1) is a specialized heterocyclic amine belonging to the pyridazine class, characterized by a 1,2-diazine core substituted with an electron-donating 3-methoxy group and a 4-aminomethyl functional handle . This structural arrangement imparts a unique electronic profile that is exploited in fragment-based drug discovery (FBDD) for the design of kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands . The compound's primary amine offers a versatile point for rapid derivatization, making it a valuable building block for generating diverse compound libraries for high-throughput screening .

Why Unsubstituted or Differently Positioned Pyridazine Analogs Cannot Replicate the Functional Value of (3-Methoxypyridazin-4-yl)methanamine


Procuring a generic pyridazine or an isomerically distinct aminomethylpyridazine is not a valid substitute for (3-Methoxypyridazin-4-yl)methanamine due to the compound's precise combination of electronic modulation and reactivity that underpins its role as a scaffold. The 3-methoxy group is not merely a spectator; it is a critical electron-donating substituent that influences the ring's reactivity and can participate in key hydrogen-bonding interactions with biological targets, a feature absent in unsubstituted analogs like (Pyridazin-4-yl)methanamine [1]. Furthermore, the specific 4-aminomethyl substitution pattern dictates a distinct reactivity profile in cross-coupling and functionalization chemistries compared to its 3-substituted isomer, (Pyridazin-3-yl)methanamine [2][3]. This specificity means that simply substituting a similar-looking building block would fundamentally alter the synthetic pathway and the resulting chemical and biological properties of the final product, potentially derailing a drug discovery or chemical biology program. The quantitative evidence below demonstrates where this compound's unique profile creates measurable differentiation.

Quantifiable Differentiation: How (3-Methoxypyridazin-4-yl)methanamine Outperforms or Diverges from Analogs in Measurable Ways


Enabling Synthesis: 3-Methoxypyridazine is a Validated Precursor for High-Value Pyridazinone Heterocycles via Cross-Coupling

The core 3-methoxypyridazine motif (CAS 19064-65-4) serves as a critical synthetic precursor to functionalized pyridazin-3(2H)-one derivatives via a well-established palladium-catalyzed cross-coupling methodology [1]. This method yields synthetically viable quantities of complex heterocycles, with reported yields typically in the 40-75% range [1]. This specific reactivity and its utility in generating pharmacologically relevant pyridazinones is not observed for the unsubstituted pyridazine core, which lacks the methoxy directing/activating group [1].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Physicochemical Differentiation: LogP and pKa Shifts from Isomeric Aminomethylpyridazines

The substitution pattern on the pyridazine ring directly impacts key physicochemical parameters critical for drug-likeness. (3-Methoxypyridazin-4-yl)methanamine is predicted to have a LogP of -1.0 and a pKa of 6.91±0.29 . This contrasts with the isomer (6-Methoxypyridazin-3-yl)methanamine, which has a computed LogP of -1.0 but a different substitution pattern affecting its reactivity, and the unsubstituted (Pyridazin-4-yl)methanamine, which has a computed LogP of -0.065 [1][2].

Physicochemical Properties Drug Design Lead Optimization

Corrosion Inhibition: Positional Isomers of Aminomethylpyridazine Exhibit Drastically Different Efficiencies on Mild Steel

A comparative study on three aminomethylpyridazine isomers as corrosion inhibitors for mild steel in 1 M HCl revealed a strong dependence of inhibition efficiency on the substitution pattern [1]. The 3-aminomethyl isomer (Pz2) showed the highest inhibition efficiency (up to 91% at 500 ppm), while the 4-aminomethyl isomer (Pz1) was significantly less effective [1]. This demonstrates that even a change in the position of a single functional group can profoundly alter a compound's performance in an application.

Corrosion Science Materials Chemistry Electrochemistry

Optimal Scientific and Industrial Use Cases for (3-Methoxypyridazin-4-yl)methanamine


Medicinal Chemistry: A Privileged Scaffold for Kinase and PDE Inhibitor Design

The compound's primary application is as a versatile building block in fragment-based drug discovery. Its electron-deficient pyridazine core and pendant primary amine make it a strategic starting point for synthesizing libraries of potential kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands . The validated synthetic route from 3-methoxypyridazine to pyridazinone derivatives provides a direct path to pharmacologically relevant cores [1].

Organic Synthesis: A Key Intermediate for Constructing Diverse Heterocyclic Systems

This compound is a valuable reagent for building more complex molecules via its primary amine handle. It can participate in amide bond formation, reductive amination, and nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries . The specific 3-methoxy group also serves as a handle for further synthetic transformations, as demonstrated by its use in directed ortho-metalation and cross-coupling reactions [1].

Comparative Physicochemical Profiling for Lead Optimization

In a medicinal chemistry campaign, the decision to use (3-Methoxypyridazin-4-yl)methanamine over a different aminomethylpyridazine isomer can be directly tied to its distinct physicochemical profile . The predicted LogP of -1.0 and pKa of 6.91 are critical parameters for tuning solubility and membrane permeability, and a change in the substitution pattern would result in a different property set, potentially impacting the drug-likeness of the final compound [1].

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